![molecular formula C17H14N2O2 B1279816 Benzyl 2-aminoquinoline-6-carboxylate CAS No. 863492-35-7](/img/structure/B1279816.png)
Benzyl 2-aminoquinoline-6-carboxylate
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Overview
Description
Synthesis Analysis
Several synthetic methods exist for the preparation of quinolines, and Benzyl 2-aminoquinoline-6-carboxylate can be synthesized using various approaches. One notable method is the Friedländer Synthesis , which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds. Additionally, recent advances include iron-catalyzed cross-coupling reactions and copper-catalyzed activation of N-heterocyclic N-oxides .
Molecular Structure Analysis
The molecular structure of Benzyl 2-aminoquinoline-6-carboxylate consists of a quinoline core with a benzyl group attached to the 2-position and a carboxylate group at the 6-position. The benzyl moiety provides stability and contributes to its reactivity .
Chemical Reactions Analysis
Benzyl 2-aminoquinoline-6-carboxylate can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-couplings. Its reactivity depends on the substituents and reaction conditions. For instance, it can undergo transformations to yield substituted quinolines or other related heterocycles .
Scientific Research Applications
- The pyranoquinoline ring system, found in this compound, has attracted interest for designing novel drugs with diverse therapeutic targets .
- Benzyl 2-aminoquinoline-6-carboxylate can be modified to create functional materials. Researchers investigate its use in areas such as:
Medicinal Chemistry and Drug Discovery
Materials Science
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, which include benzyl 2-aminoquinoline-6-carboxylate, are known to have a broad range of biological activities .
Mode of Action
Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways due to their wide range of biological and pharmacological activities .
Result of Action
Quinoline-containing compounds have been reported to have a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
properties
IUPAC Name |
benzyl 2-aminoquinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFYVHYVYNIJOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)N=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465195 |
Source
|
Record name | Benzyl 2-aminoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-aminoquinoline-6-carboxylate | |
CAS RN |
863492-35-7 |
Source
|
Record name | Benzyl 2-aminoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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